{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine dihydrochloride
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Overview
Description
This compound is a derivative of amphetamine, specifically a methylenedioxyamphetamine . These types of compounds are often used in research and have various effects on the central nervous system .
Chemical Reactions Analysis
As with the synthesis, the chemical reactions that this compound would undergo would depend on the specific conditions. It’s likely that it would participate in reactions typical of amines and benzodioxoles .Scientific Research Applications
Anticancer Research
- Synthesis of Benzimidazoles Bearing Oxadiazole Nucleus as Anticancer Agents : This study focused on synthesizing benzimidazoles with anticancer properties, showing significant to good anticancer activity in vitro. One compound emerged as a lead compound with significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).
- Synthesis of Benzimidazole–Thiazole Derivatives as Anticancer Agents : This research synthesized derivatives of benzimidazole and tested their cytotoxic activity against HepG2 and PC12 cancerous cell lines, showing promising anticancer activity (Nofal et al., 2014).
Antimicrobial Research
- Synthesis and Antimicrobial Activity of Novel Benzimidazole-Thiazol Amine Compounds : This study synthesized novel benzimidazole-thiazol amine compounds that exhibited comparable antibacterial activity to standard Streptomycin and Benzyl penicillin, as well as antifungal activity against Fluconazole (Reddy & Reddy, 2010).
Chemical Properties and Synthesis
- Microwave Assisted Synthesis of Functionalized Hydantoin Derivatives : This study involved the synthesis of various hydantoin derivatives using microwave irradiation, demonstrating a novel method for producing these compounds (Kamila, Ankati, & Biehl, 2011).
- Syntheses of N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzamides : This research involved preparing a series of substituted benzamides and benzenesulfonamides, contributing to the understanding of the synthesis and properties of these compounds (Shafiee, Shabani, Vosooghi, & Foroumadi, 2005).
Other Applications
- Generation of Structurally Diverse Library Through Alkylation and Ring Closure Reactions : This study used a specific ketonic Mannich base as a starting material for alkylation and ring closure reactions, showcasing the potential for creating a diverse array of compounds for various applications (Roman, 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl]propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.2ClH/c1-9(2)15-7-14-16-6-11(17-14)10-3-4-12-13(5-10)19-8-18-12;;/h3-6,9,15H,7-8H2,1-2H3,(H,16,17);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOUYUHOYWNZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC=C(N1)C2=CC3=C(C=C2)OCO3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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